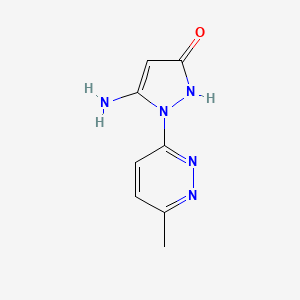
5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound that features both pyrazole and pyridazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol typically involves the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with appropriate reagents to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole or pyridazine compounds .
科学的研究の応用
5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
類似化合物との比較
Similar Compounds
Ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate: Similar in structure but with an additional carboxylate group.
6-methylpyridazine-3-carboxylic acid: A precursor in the synthesis of the target compound.
1H-pyrazole-3-ol: Lacks the pyridazine ring but shares the pyrazole core.
Uniqueness
5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol is unique due to the presence of both pyrazole and pyridazine rings, which confer distinct chemical and biological properties.
生物活性
5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with a pyridazine moiety, which contributes to its unique biological properties. The synthesis typically involves the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine hydrate, followed by cyclization under specific conditions involving solvents like ethanol or methanol.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects, including:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
- Antioxidant Effects : The compound demonstrates antioxidant activity, which can protect cells from oxidative stress .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : By binding to the active sites of enzymes, this compound may inhibit their activity, which is crucial in cancer progression and inflammation.
- Receptor Modulation : The compound may influence receptor functions, affecting cellular signaling pathways involved in proliferation and apoptosis .
Anti-inflammatory Effects
Research into pyrazole derivatives has highlighted their potential as anti-inflammatory agents. For instance, compounds similar to this compound have been shown to reduce inflammation markers in vitro, indicating a potential therapeutic role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | TBD |
| Ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole | Similar structure with carboxylate group | Moderate anticancer activity | TBD |
| 6-methylpyridazine derivative | Precursor in synthesis | Varies by derivative | TBD |
特性
IUPAC Name |
3-amino-2-(6-methylpyridazin-3-yl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-2-3-7(11-10-5)13-6(9)4-8(14)12-13/h2-4H,9H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQYCLQZHDFFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














